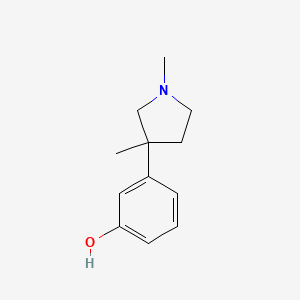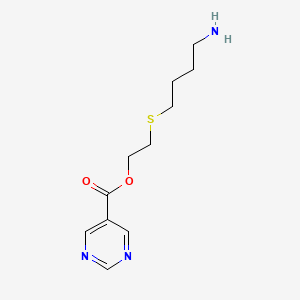
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate typically involves the reaction of ethyl pyrimidine-5-carboxylate with 2-((4-aminobutyl)thio)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amino or thio groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Investigated for its anti-inflammatory, antiviral, and neuroprotective properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and cell survival. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress.
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxopyrimidine derivatives: These compounds also contain a sulfur atom and exhibit similar biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of amino and thio groups provides versatility in chemical reactions and potential for diverse pharmacological activities.
Propiedades
Fórmula molecular |
C11H17N3O2S |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
2-(4-aminobutylsulfanyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2S/c12-3-1-2-5-17-6-4-16-11(15)10-7-13-9-14-8-10/h7-9H,1-6,12H2 |
Clave InChI |
HJKYEYSKFCCYEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)C(=O)OCCSCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



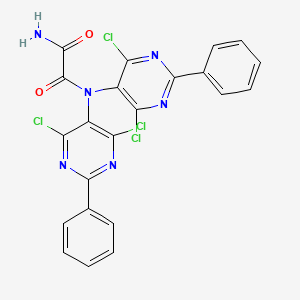
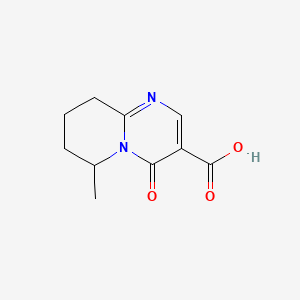
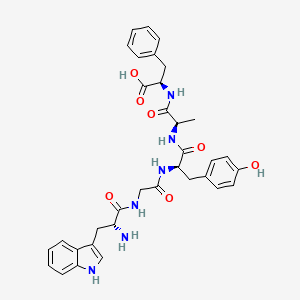

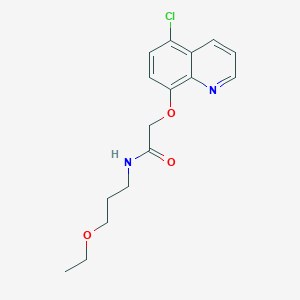
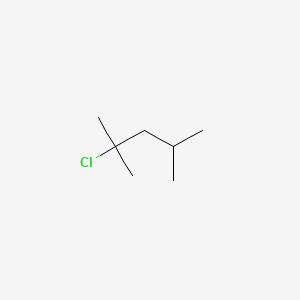
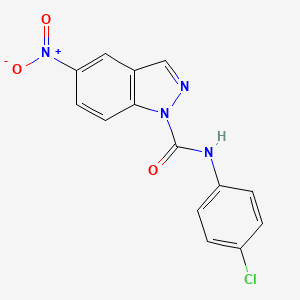
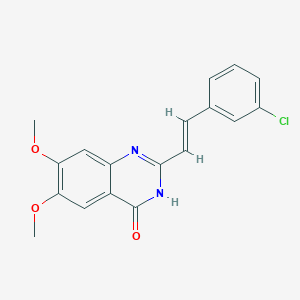
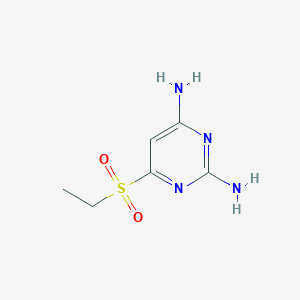

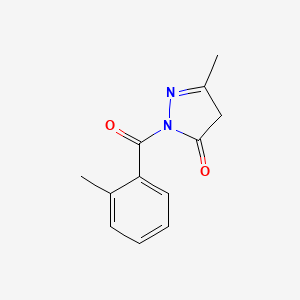
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)
